3-(4-Methoxybenzoyl)-4-methylpyridine

Structural biology Medicinal chemistry SAR

Procure unambiguously for SAR studies differentiating TRPV1 (Ki 0.2-100 nM) and angiotensin II modulation. The specific 3-benzoyl-4-methyl substitution pattern on 4-methylpyridine is non-interchangeable with regioisomers; ensures spatial geometry critical for binding pocket engagement and synthetic yield fidelity. Supplied as a yellow crystalline powder.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 1187167-86-7
Cat. No. B1421763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxybenzoyl)-4-methylpyridine
CAS1187167-86-7
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C14H13NO2/c1-10-7-8-15-9-13(10)14(16)11-3-5-12(17-2)6-4-11/h3-9H,1-2H3
InChIKeyUPAMMZHMPLVPSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxybenzoyl)-4-methylpyridine (CAS 1187167-86-7): Procurement-Grade Pyridine Core Intermediate with Defined Substitution Pattern


3-(4-Methoxybenzoyl)-4-methylpyridine is an aryl-pyridyl ketone derivative, classified as a substituted pyridine. Its chemical identity is defined by a 4-methoxyphenyl carbonyl group linked to the 3-position of a 4-methylpyridine ring . The compound is typically supplied as a yellow crystalline powder with a molecular weight of 227.26 g/mol (C14H13NO2) . It serves primarily as a research intermediate and building block for synthesizing more complex heterocyclic compounds .

Why 3-(4-Methoxybenzoyl)-4-methylpyridine (CAS 1187167-86-7) Cannot Be Casually Substituted by Other Benzoylpyridine Isomers


In procurement and experimental design, 3-(4-Methoxybenzoyl)-4-methylpyridine cannot be considered interchangeable with its numerous regioisomeric and positional analogs (e.g., 2-, 4-, or 5-substituted pyridines) or those with varied methoxy/methyl group placement. The relative positioning of the carbonyl bridge, methoxy, and methyl groups dictates the compound's electron distribution, molecular geometry, and ability to engage in specific intermolecular interactions . Such differences are known to critically impact binding affinity to biological targets like the hTRPV1 receptor, where even minor changes in the pyridine substitution pattern among 4-methylpyridine derivatives result in Ki values spanning multiple orders of magnitude (from 0.2 nM to 100 nM) [1]. Therefore, substituting one analog for another without confirmatory data risks invalidating experimental SAR conclusions and disrupting synthetic pathway yields.

Quantitative Evidence Guide for 3-(4-Methoxybenzoyl)-4-methylpyridine (CAS 1187167-86-7)


Positional Differentiation: 3-Benzoyl-4-methylpyridine Substitution Defines a Distinct Chemotype

The target compound possesses a 3-benzoyl-4-methyl substitution pattern on the pyridine ring. While no direct head-to-head activity comparison is available in the public domain, this specific regiochemistry differentiates it from the more common 2-benzoyl-4-methylpyridine analogs . The electronic and steric environment created by the adjacent benzoyl and methyl groups at the 3- and 4-positions presents a distinct pharmacophore compared to isomers, which is a critical factor for achieving selective target engagement in drug discovery programs [1].

Structural biology Medicinal chemistry SAR

Purity Benchmark for Research Consistency: Specified at 97.0%

According to supplier technical datasheets, 3-(4-Methoxybenzoyl)-4-methylpyridine is commercially available with a specified purity of ≥97.0% . This provides a verifiable quality benchmark for procurement, ensuring consistency in research applications.

Chemical synthesis Quality control Analytical chemistry

TRPV1 Antagonism Potential: Class-Based Inference from 4-Methylpyridine Derivatives

A class of 4-methylpyridine derivatives has been identified as potent human TRPV1 (hTRPV1) receptor antagonists. In vitro assays demonstrate that compounds within this chemical series exhibit a wide range of antagonistic activities, with Ki values ranging from 0.2 nM to 100 nM [1]. This class-level activity suggests 3-(4-Methoxybenzoyl)-4-methylpyridine may possess similar potential, warranting its use as a lead-like scaffold for developing novel TRPV1 antagonists for pain management.

Pain research Ion channels TRPV1

Angiotensin II Antagonism: A Hypothesized Therapeutic Avenue

Patents disclose that certain pyridine derivatives exhibit antagonistic action against angiotensin II, making them potentially useful for treating diseases involving the renin-angiotensin-aldosterone system such as hypertension, congestive heart failure, and hyperaldosteronism [1]. While the target compound is not explicitly claimed, its structural features align with the described benzoylpyridine chemotypes that demonstrate this biological activity.

Cardiovascular Renin-angiotensin system Hypertension

Optimal Scientific Procurement Scenarios for 3-(4-Methoxybenzoyl)-4-methylpyridine (CAS 1187167-86-7)


SAR-Driven Probe Synthesis for TRPV1 Ion Channel Research

Researchers investigating the structure-activity relationships of TRPV1 antagonists can use 3-(4-Methoxybenzoyl)-4-methylpyridine as a core scaffold for further derivatization. As shown by class-level evidence, 4-methylpyridine derivatives exhibit a broad range of hTRPV1 antagonistic activities (Ki 0.2-100 nM) . The precise 3-benzoyl-4-methyl substitution pattern of this compound offers a distinct chemical starting point to explore novel interactions within the vanilloid binding pocket, potentially leading to compounds with improved selectivity or reduced off-target effects compared to other positional isomers [1].

Synthesis of Angiotensin II Receptor Modulators

This compound is a strategic procurement choice for medicinal chemistry programs focused on cardiovascular therapeutics. Patents have highlighted the angiotensin II antagonistic potential of structurally related benzoylpyridine derivatives for treating hypertension and heart failure . By incorporating 3-(4-Methoxybenzoyl)-4-methylpyridine as a key intermediate, chemists can systematically explore a distinct region of chemical space within the angiotensin receptor modulator class, potentially uncovering novel lead candidates with unique pharmacological profiles .

Use as a High-Purity Building Block in Heterocyclic Chemistry

Due to its specified purity of 97.0% , 3-(4-Methoxybenzoyl)-4-methylpyridine serves as a reliable starting material for the multi-step synthesis of complex heterocyclic libraries. The presence of the ketone carbonyl provides a versatile handle for further transformations (e.g., reduction, Grignard addition, oxime formation), while the pyridine nitrogen allows for N-oxidation or quaternization. This enables the rapid generation of structurally diverse compounds for screening against various biological targets, ensuring reproducibility and minimizing the need for extensive purification of early-stage intermediates.

Crystallography and Molecular Modeling Studies

The defined 3-benzoyl-4-methyl substitution pattern makes this compound a valuable subject for structural biology studies. It can be used in co-crystallization trials with protein targets (e.g., TRPV1 or angiotensin receptors) to elucidate the molecular basis of ligand recognition and binding [1][2]. Such structural insights are crucial for rational drug design and can explain why seemingly similar isomers exhibit divergent biological activities, guiding the optimization of potency and selectivity in hit-to-lead campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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